Molecular Structure & Function: Asymmetric Monofunctional Building Block vs. Symmetric Diamine HALS Precursors
The target compound (CAS 72245-37-5) possesses one hindered piperidine ring and a terminal primary amine on a C6 spacer . In contrast, the symmetric diamine analog N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7) contains two hindered amine groups, offering no further reactive amine handle for step-growth polymerization or grafting [1]. This structural difference enables the target compound to function as a monofunctional monomer or chain-end modifier, whereas the diamine analog acts solely as a crosslinker or chain extender.
| Evidence Dimension | Reactive Amine Functionality |
|---|---|
| Target Compound Data | One primary amine (-NH2) group; molecular formula C15H33N3, molecular weight 255.44 g/mol |
| Comparator Or Baseline | N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7): zero primary amine groups; molecular formula C24H50N4, molecular weight 394.68 g/mol [1] |
| Quantified Difference | The target compound provides 1.0 mole of reactive primary amine per mole, vs. 0.0 moles for the comparator. |
| Conditions | Molecular structure comparison based on standard chemical characterization |
Why This Matters
This structural difference is fundamental for synthetic strategy; it determines whether a compound can be used for site-specific functionalization or only as a bifunctional crosslinker.
- [1] Baidu Baike. N,N'-双-(2,2,6,6-四甲基-4-哌啶基)-1,6-己二胺. CAS: 61260-55-7. View Source
